4-Chlorobenzhydrylamine hydrochloride
Overview
Description
4-Chlorobenzhydrylamine hydrochloride is a chemical compound with the molecular formula C13H13Cl2N . It is often used in laboratory settings and for the synthesis of various substances . The compound appears as a white to off-white powder or crystals .
Molecular Structure Analysis
The molecular structure of 4-Chlorobenzhydrylamine hydrochloride consists of a benzhydryl group (two benzene rings connected by a carbon) with a chlorine atom on one of the benzene rings and an amine group (NH2) attached to the carbon . The compound also includes a hydrochloride group, which is a hydrogen atom bonded to a chlorine atom .
Scientific Research Applications
Synthesis and Chemical Properties
- Enantiomer Synthesis: 4-Chlorobenzhydrylamine hydrochloride is synthesized from 4-chlorobenzophenone through the Leuckart reaction and hydrolysis. This process uses optical tartaric acid for chemical resolution, offering a simple and cost-effective method (Yu Hai-xia, 2005).
Biochemical and Pharmacological Research
- Metabolic and Morphological Changes Study: This compound has been used to study the pre-clinical evaluation of metabolic and morphological changes in the body. It helped in early diagnosis of health problems related to chemical intoxication in industrial drug synthesis (L. G. Gorokhova et al., 2020).
Toxicological Studies
- Systemic Toxicity Analysis: 4-Chlorobenzhydrylamine hydrochloride has been investigated for its systemic toxicity, particularly in relation to its chronic effects on organs such as the eye, heart, muscle, nerves, inner ear, and kidney (R. Muller, 2021).
Pharmacodynamics
- Antihistaminic Properties: The compound has been evaluated for its antihistaminic properties, demonstrating its effectiveness in alleviating allergic reactions and anaphylactic shock in animal models (E. Loew & M. Kaiser, 1945).
Drug Monitoring and Analysis
- Electrochemical Sensors Development: Research on 4-Chlorobenzhydrylamine hydrochloride has contributed to the advancement of electrochemical sensors for monitoring this compound in biological and environmental samples (M. Matrouf et al., 2022).
Environmental and Ecotoxicology Studies
- Xenobiotic Fate in Aquatic Ecosystems: Studies have investigated the long-term fate of 4-Chlorobenzhydrylamine hydrochloride in aquatic ecosystems, focusing on its distribution, residual behavior, and metabolism (W. Schauerte et al., 1982).
Safety And Hazards
According to its Safety Data Sheet, 4-Chlorobenzhydrylamine hydrochloride is considered hazardous. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing the dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .
properties
IUPAC Name |
(4-chlorophenyl)-phenylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPRBUXOILBKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzhydrylamine hydrochloride | |
CAS RN |
5267-39-0 | |
Record name | 4-Chlorobenzhydrylamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5267-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5267-39-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chlorobenzhydrylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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